molecular formula C12H14N2 B13068082 2-(8-Methylquinolin-3-yl)ethan-1-amine

2-(8-Methylquinolin-3-yl)ethan-1-amine

Cat. No.: B13068082
M. Wt: 186.25 g/mol
InChI Key: DKSQCIMGIADMEW-UHFFFAOYSA-N
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Description

2-(8-Methylquinolin-3-yl)ethan-1-amine (CAS 1421605-94-8) is a functionalized quinoline derivative of significant interest in medicinal chemistry and drug discovery. This compound features a primary ethylamine side chain at the 3-position of an 8-methylquinoline scaffold, making it a versatile intermediate for the synthesis of more complex molecules. The quinoline core is a privileged structure in pharmacology, known for its wide spectrum of biological activities . This amine serves as a key precursor in organic synthesis, particularly for constructing compounds with potential anticancer and antimicrobial properties. Research into analogous quinoline structures has demonstrated their ability to act as topoisomerase I inhibitors, a validated mechanism for anticancer agents like camptothecin and its derivatives . Furthermore, quinoline-based compounds are extensively investigated for their antibacterial and antifungal activities, with some derivatives showing promising results against resistant strains . The structure-activity relationship (SAR) of quinoline amines indicates that substitutions on the quinoline ring, such as the 8-methyl group, can significantly influence biological potency and selectivity . The primary amine functionality provides a reactive handle for conjugation, cyclization, and the development of novel molecular hybrids, including Schiff bases and amidine derivatives, which are valuable for exploring new therapeutic avenues . Key Research Applications: Medicinal Chemistry: A versatile building block for the design and synthesis of novel bioactive molecules, particularly in anticancer and antimicrobial research . Chemical Biology: Useful as a precursor for developing molecular probes to study enzyme mechanisms and cellular targets, leveraging the inherent fluorescence and metal-chelating properties of the quinoline core. Materials Science: Can be utilized to synthesize ligands for metal-organic frameworks (MOFs) or functional materials, given the coordinative ability of the amine and nitrogen heterocycle . Molecular Formula: C12H14N2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-(8-methylquinolin-3-yl)ethanamine

InChI

InChI=1S/C12H14N2/c1-9-3-2-4-11-7-10(5-6-13)8-14-12(9)11/h2-4,7-8H,5-6,13H2,1H3

InChI Key

DKSQCIMGIADMEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=N2)CCN

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 8 Methylquinolin 3 Yl Ethan 1 Amine

Precursor Synthesis and Advanced Starting Material Preparation

The foundation of the synthesis lies in the proficient construction of the 8-methylquinoline (B175542) core, which is then functionalized to pave the way for the desired ethan-1-amine substituent.

Synthesis of 8-Methylquinoline Derivatives as Intermediates

A key intermediate in the synthesis of 2-(8-methylquinolin-3-yl)ethan-1-amine is 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571). This precursor is effectively synthesized using the Vilsmeier-Haack reaction. nih.govniscpr.res.in The reaction involves the formylation and cyclization of an appropriate N-arylacetamide, specifically N-(2-tolyl)acetamide, using a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). nih.gov

The reaction proceeds by heating N-(2-tolyl)acetamide with the pre-formed Vilsmeier-Haack reagent. Following the reaction, the mixture is quenched with ice, leading to the precipitation of the crude product, which can then be purified by recrystallization. nih.gov This method provides a regioselective route to the 3-formyl-8-methylquinoline scaffold, with the chloro group at the 2-position being a versatile handle for further modifications if necessary, although for the synthesis of the target amine, it is often removed in subsequent steps.

Table 1: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
Starting MaterialReagentsReaction ConditionsProductRef.
N-(2-tolyl)acetamidePOCl₃, DMFHeat at 353 K for 15 h2-Chloro-8-methylquinoline-3-carbaldehyde nih.gov

Optimization of Reaction Conditions for Precursor Formation

The efficiency of the Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formylquinolines can be influenced by the nature of the substituents on the starting N-arylacetamide. Research has shown that the cyclization is generally facilitated by electron-donating groups on the N-aryl ring, leading to good yields. niscpr.res.in For the synthesis of 2-chloro-8-methylquinoline-3-carbaldehyde, the methyl group at the ortho position of the starting acetanilide (B955) acts as an electron-donating group, favoring the reaction.

Optimization studies have involved varying the molar proportions of the Vilsmeier reagent components and the reaction temperature to maximize the yield of the desired quinoline (B57606) derivative. niscpr.res.in While the reaction is robust, careful control of the temperature and stoichiometry is crucial for achieving high purity and yield of the precursor.

Direct Synthesis Routes for this compound

With the key aldehyde precursor in hand, the focus shifts to the construction of the ethan-1-amine side chain at the 3-position of the 8-methylquinoline ring.

Reductive Amination Strategies for the Ethan-1-amine Moiety

A prominent strategy for the synthesis of the target amine from 2-chloro-8-methylquinoline-3-carbaldehyde involves a two-step sequence that can be broadly classified under reductive amination strategies. This involves first extending the carbon chain by one carbon to form a nitrovinyl intermediate, followed by the reduction of both the nitro group and the double bond.

A common method for this one-carbon extension is the Henry reaction , where the aldehyde is reacted with nitromethane (B149229) in the presence of a base. scirp.org This reaction would yield 3-(2-nitrovinyl)-8-methylquinoline. The subsequent reduction of the nitrovinyl intermediate is a crucial step. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would concurrently reduce the nitro group to an amine and the alkene double bond to a single bond, directly affording this compound. During this reduction, the chloro group at the 2-position would also likely be removed.

Alternatively, if 3-acetyl-8-methylquinoline is used as a precursor, direct reductive amination with an ammonia (B1221849) source and a suitable reducing agent could be envisioned. researchgate.net However, the synthesis of this acetyl precursor would be an additional step.

Table 2: Proposed Reductive Amination Strategy via Henry Reaction
IntermediateReagentsReaction TypeProduct
2-Chloro-8-methylquinoline-3-carbaldehyde1. Nitromethane, Base 2. LiAlH₄Henry Reaction followed by ReductionThis compound

Catalytic Approaches in Amination Reactions

Catalytic methods are central to modern organic synthesis, offering milder and more selective reaction pathways. In the context of the final step of the synthesis, the reduction of the imine intermediate (formed from an aldehyde or ketone and an amine) in a one-pot reductive amination is often catalyzed by various metal catalysts. wikipedia.org For instance, if an intermediate imine were formed from a suitable two-carbon extended aldehyde or ketone at the 3-position of 8-methylquinoline, catalytic hydrogenation using palladium, platinum, or nickel catalysts could be employed to furnish the final amine. wikipedia.org

The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, and solvent) is critical to ensure high conversion and selectivity, minimizing side reactions. While specific catalytic aminations for this exact substrate are not extensively detailed in the literature, the general principles of catalytic reductive amination are well-established and applicable.

Multi-component Reactions Leading to the Compound Scaffold

Multi-component reactions (MCRs) offer an efficient approach to complex molecules by combining three or more reactants in a single step. While the direct synthesis of this compound via a single MCR is not prominently reported, various MCRs are known for the synthesis of the quinoline core itself. These reactions could potentially be adapted to incorporate the desired side chain or a precursor to it. For example, Friedländer-type condensations or other named reactions for quinoline synthesis could be explored with starting materials that already contain a protected or masked ethanamine functionality. researchgate.net The development of a specific MCR for this target molecule would represent a significant advancement in its synthetic accessibility.

Mechanistic Studies of Synthetic Transformations

The synthesis of this compound involves a series of reactions, each with distinct mechanisms that govern the reaction's outcome, including yield and purity. A plausible and commonly employed synthetic strategy involves the initial formation of an 8-methylquinoline-3-carbaldehyde intermediate, which then undergoes further reactions to build the desired ethanamine side chain.

Elucidation of Reaction Mechanisms and Transition States

A key transformation in the synthesis of the target molecule is the introduction of a two-carbon nitrogen-containing side chain onto the 8-methylquinoline core. A widely applicable method for this is the Henry (nitroaldol) reaction , followed by the reduction of the resulting nitro group.

The synthesis can be envisioned to start from a suitable precursor, such as 2-amino-3-methylbenzaldehyde (B2521930), which can be reacted with a three-carbon carbonyl compound in a Friedländer annulation to form the 8-methylquinoline ring. The mechanism of the Friedländer synthesis is believed to proceed through an initial aldol (B89426) condensation between the reactants, followed by a cyclization and dehydration to form the quinoline ring system. researchgate.netwikipedia.org

Once 8-methylquinoline-3-carbaldehyde is obtained, the Henry reaction with nitromethane introduces the required two-carbon backbone. wikipedia.org The mechanism of the Henry reaction is initiated by the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields a β-nitroalcohol. This intermediate can then be dehydrated to form a nitroalkene, 3-(2-nitrovinyl)-8-methylquinoline.

The final step is the reduction of the nitro group to an amine. This transformation is critical and can proceed through various mechanistic pathways depending on the reducing agent employed. nih.gov Catalytic hydrogenation, for instance, involves the adsorption of the nitroalkene onto the catalyst surface, followed by the stepwise reduction of the nitro group, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. researchgate.net The reaction with metal hydrides like lithium aluminum hydride (LiAlH4) involves the nucleophilic addition of hydride ions.

Reaction StepReactantsKey IntermediatesProduct
Friedländer Annulation2-amino-3-methylbenzaldehyde, PropanalAldol adduct, Schiff base8-Methylquinoline
Vilsmeier-Haack Reaction8-Methylquinoline, DMF, POCl₃Vilsmeier reagent, Iminium salt8-Methylquinoline-3-carbaldehyde
Henry Reaction8-Methylquinoline-3-carbaldehyde, NitromethaneNitronate anion, β-nitroalcohol1-(8-Methylquinolin-3-yl)-2-nitroethanol
Dehydration1-(8-Methylquinolin-3-yl)-2-nitroethanol-3-(2-Nitrovinyl)-8-methylquinoline
Nitro Group Reduction3-(2-Nitrovinyl)-8-methylquinolineNitroso and hydroxylamine intermediatesThis compound

Stereochemical Control and Regioselectivity in Synthesis

Regioselectivity is a crucial aspect in the initial synthesis of the 8-methylquinoline core, particularly when using substituted precursors in reactions like the Friedländer synthesis. The substitution pattern on the aniline (B41778) and the carbonyl compound dictates the position of the substituents on the final quinoline ring. For the synthesis of 8-methylquinoline, the use of 2-amino-3-methylbenzaldehyde or a related precursor ensures the methyl group is positioned at the 8-position. The regioselectivity of the Friedländer reaction can be influenced by both steric and electronic factors of the reactants and the reaction conditions (acidic or basic catalysis). researchgate.net

Stereochemical control becomes relevant in the final reduction step if a chiral center is generated. The reduction of the nitroalkene intermediate to the primary amine can potentially create a chiral center at the carbon adjacent to the quinoline ring if that carbon is also substituted. However, in the case of this compound, the target molecule is achiral. If chiral derivatives were to be synthesized, the choice of reducing agent and chiral catalysts would be critical to control the stereochemical outcome. For instance, asymmetric hydrogenation using chiral metal catalysts is a common strategy to achieve enantioselective reductions.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact and improve sustainability.

Solvent-Free and Ultrasound-Assisted Synthetic Methods

The application of ultrasound irradiation has been shown to be an effective green method for promoting various organic reactions, including those relevant to quinoline synthesis. nih.gov Ultrasound can enhance reaction rates and yields in the Henry reaction, potentially reducing the need for harsh catalysts and long reaction times. researchgate.net The formation of β-nitroalcohols and their subsequent dehydration to nitroalkenes can be accelerated under ultrasonic conditions. researchgate.net This is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced mass transfer and chemical reactivity. numberanalytics.com

Solvent-free reaction conditions represent another significant green chemistry approach. acs.org For instance, the Friedländer synthesis of the quinoline core can, in some cases, be carried out without a solvent, which reduces waste and simplifies product isolation. nih.gov Similarly, the reduction of nitroalkenes can be performed under solvent-free conditions or in greener solvents like water or deep eutectic solvents, moving away from volatile organic compounds. beilstein-journals.orgnih.gov

The following table summarizes the benefits of these green methodologies:

Green Chemistry ApproachBenefitsRelevant Synthetic Step(s)
Ultrasound-Assisted Synthesis Increased reaction rates, higher yields, reduced reaction times, milder conditions. nih.govresearchgate.netHenry Reaction, Dehydration. researchgate.net
Solvent-Free Synthesis Reduced solvent waste, simplified work-up, potential for lower energy consumption. acs.orgFriedländer Annulation, Nitroalkene Reduction. nih.govbeilstein-journals.org

Catalyst Development for Sustainable Synthesis

The development of recyclable and reusable catalysts is a cornerstone of green chemistry. In the context of quinoline synthesis, heterogeneous catalysts are being explored to replace traditional homogeneous catalysts. acs.orgresearchgate.net For the Friedländer annulation step, solid acid catalysts, such as functionalized graphitic carbon nitride (g-C3N4), have shown high efficiency and can be easily recovered and reused for multiple reaction cycles. nih.gov Similarly, nanocatalysts are gaining attention for their high activity and recyclability in various organic transformations, including quinoline synthesis. nih.gov

For the crucial nitro group reduction step, a variety of sustainable catalytic systems have been developed. These include:

Heterogeneous noble metal catalysts like Palladium on carbon (Pd/C), which can be used in low loadings and recycled. acs.org

Non-noble metal catalysts based on copper, iron, or nickel, which are more abundant and less toxic. mdpi.com

Metal-free reduction systems , for example, using reagents like tetrahydroxydiboron (B82485) in water, offer an even greener alternative. organic-chemistry.org

The use of these advanced catalytic systems not only improves the environmental footprint of the synthesis but can also lead to higher efficiency and selectivity.

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-(8-Methylquinolin-3-yl)ethan-1-amine. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

Based on the principles of NMR and data from related structures like 8-methylquinoline (B175542) and ethylamine, a predicted NMR data set can be proposed. The quinoline (B57606) ring protons are expected to appear in the aromatic region (δ 7.0-9.0 ppm), with the protons at positions 2 and 4 showing characteristic downfield shifts. The ethylamine sidechain protons would resonate in the aliphatic region (δ 2.5-3.5 ppm), while the methyl group on the quinoline ring would appear as a singlet further upfield (δ 2.5-2.7 ppm). docbrown.info

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H2 8.8 - 8.9 d J ≈ 2.0
H4 8.0 - 8.1 d J ≈ 2.0
H5 7.6 - 7.7 d J ≈ 8.0
H6 7.4 - 7.5 t J ≈ 7.5
H7 7.3 - 7.4 d J ≈ 7.0
8-CH₃ 2.6 - 2.7 s -
-CH₂- (α to quinoline) 3.0 - 3.2 t J ≈ 7.0
-CH₂- (β to quinoline) 2.8 - 3.0 t J ≈ 7.0

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C2 150 - 152
C3 133 - 135
C4 135 - 137
C4a 128 - 130
C5 126 - 128
C6 129 - 131
C7 126 - 128
C8 136 - 138
C8a 146 - 148
8-CH₃ 17 - 19
-CH₂- (α to quinoline) 35 - 37

For this compound, the primary structure does not lend itself to significant tautomeric equilibria, such as keto-enol or imine-enamine tautomerism, which are more common in quinolones or aminoquinolines with the amine group directly on the ring. The side-chain primary amine is stable in its amino form. Isomeric considerations would primarily relate to positional isomers, where the ethylamine or methyl groups are located at different positions on the quinoline ring. NMR spectroscopy would be the definitive method to distinguish these isomers, as each would present a unique set of chemical shifts and coupling patterns for the aromatic protons.

Two-dimensional (2D) NMR experiments are essential for confirming atomic connectivity and elucidating the spatial arrangement of atoms. researchgate.netclockss.org

COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton coupling network. For instance, it would show correlations between the adjacent protons on the quinoline ring (H5-H6, H6-H7) and between the two methylene groups of the ethylamine side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom based on the assignment of its attached proton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be critical for establishing the connection of the ethylamine side chain to the C3 position of the quinoline ring and the methyl group to the C8 position. clockss.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation. researchgate.net For this compound, NOESY could reveal spatial proximity between the protons of the ethylamine side chain and the H2 or H4 protons of the quinoline ring, depending on the rotational conformation around the C3-Cα bond.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₂H₁₄N₂. HRMS can distinguish this formula from other isobaric possibilities by measuring the mass to several decimal places.

HRMS Data for this compound (C₁₂H₁₄N₂)

Parameter Value
Molecular Formula C₁₂H₁₄N₂
Nominal Mass 186 u
Monoisotopic (Exact) Mass 186.115699 u

This exact mass measurement is a critical first step in confirming the identity of the compound. sisweb.com

In mass spectrometry, particularly with electron ionization (EI), the molecular ion undergoes fragmentation, creating a unique pattern of fragment ions that serves as a molecular fingerprint. For this compound, the fragmentation is expected to be dominated by cleavages related to the stable quinoline ring and the aliphatic amine side chain. libretexts.orgresearchgate.net

The most characteristic fragmentation for a primary amine is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.org This would result in the loss of the 8-methylquinolin-3-ylmethyl radical to form a stable iminium ion.

Predicted Key Fragmentation Pathways

α-Cleavage: The most prominent fragmentation is expected to be the cleavage of the Cα-Cβ bond, leading to the formation of a stable CH₂=NH₂⁺ ion. This is a characteristic fragmentation for primary amines. libretexts.orgdocbrown.info

Benzylic-type Cleavage: Cleavage of the Cβ-N bond can occur, leading to the formation of a stable 8-methylquinolin-3-ylmethyl cation.

Loss of Ammonia (B1221849): Elimination of an ammonia molecule (NH₃) from the molecular ion is another possible pathway.

Ring Fragmentation: The quinoline ring itself can undergo complex fragmentation, often involving the loss of HCN.

Predicted Prominent Ions in the Mass Spectrum

m/z Predicted Identity Fragmentation Pathway
186 [C₁₂H₁₄N₂]⁺ Molecular Ion (M⁺)
171 [C₁₁H₁₁N₂]⁺ Loss of a methyl radical (•CH₃)
156 [C₁₁H₁₀N]⁺ Benzylic cleavage, formation of [M-CH₂NH₂]⁺

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds. researchgate.netscielo.org.mx

For this compound, the spectra would be characterized by vibrations of the quinoline ring, the methyl group, the ethyl chain, and the primary amine. Data from similar compounds like 8-methylquinoline and 8-aminoquinoline can be used to predict the spectral features. nist.govnist.gov

Predicted Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted IR Range (cm⁻¹) Predicted Raman Range (cm⁻¹) Notes
N-H Stretch (Amine) 3300 - 3500 (two bands) Weak Characteristic for primary amines.
C-H Stretch (Aromatic) 3000 - 3100 Strong Vibrations of the quinoline ring C-H bonds.
C-H Stretch (Aliphatic) 2850 - 2960 Medium Symmetric and asymmetric stretches of CH₃ and CH₂ groups.
C=N, C=C Stretch (Aromatic) 1500 - 1650 Strong Multiple bands from the quinoline ring system.
N-H Bend (Amine) 1590 - 1650 Weak Scissoring vibration of the -NH₂ group.
C-H Bend (Aliphatic) 1370 - 1470 Medium Bending vibrations of CH₃ and CH₂ groups.

The IR spectrum would likely be dominated by the N-H stretching and bending modes of the amine and the various C-H and ring stretching modes. nist.gov The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations due to the polarizability of the π-system. mdpi.com

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography allows for the unambiguous determination of a molecule's solid-state conformation and how it interacts with its neighbors in a crystal lattice. This information is crucial for fields ranging from materials science to drug design.

The first and often most challenging step in an X-ray crystallographic analysis is the growth of high-quality single crystals. For a compound like this compound, this would typically involve techniques such as:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is exceeded and crystals begin to form.

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.

Vapor Diffusion: A solution of the compound is placed in a sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, leading to crystal growth.

Once suitable single crystals are obtained, one is mounted on a goniometer in an X-ray diffractometer. The crystal is then cooled, typically to around 100 K, to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.

The data collection process involves rotating the crystal and collecting multiple diffraction images at different orientations. These images are then processed to determine the unit cell dimensions and the intensities of the Bragg reflections.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound. (Note: This table is illustrative and not based on experimental data for the target compound).

ParameterHypothetical Value
Empirical formulaC12H14N2
Formula weight186.26 g/mol
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 8.456(3) Å, β = 105.2(1)°
c = 12.345(5) Å, γ = 90°
Volume1018.9(7) Å3
Z4
Density (calculated)1.215 Mg/m3
Absorption coefficient0.075 mm-1
F(000)400
Crystal size0.25 x 0.15 x 0.10 mm
Theta range for data collection2.50 to 27.50°
Reflections collected9876
Independent reflections2345 [R(int) = 0.045]
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.065, wR2 = 0.140
Goodness-of-fit on F21.05

After solving and refining the crystal structure, the arrangement of the molecules within the crystal lattice, known as crystal packing, can be analyzed. This analysis reveals the various intermolecular interactions that stabilize the crystal structure. For this compound, the primary amine group (-NH2) would be a key player in forming hydrogen bonds.

The nitrogen atom of the amine group can act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. This could lead to the formation of various hydrogen bonding motifs, such as chains or dimers. For instance, molecules could be linked head-to-tail via N-H···N interactions, forming one-dimensional chains.

Table 2: Hypothetical Hydrogen Bond Geometry for this compound (Å, °). (Note: This table is illustrative and not based on experimental data for the target compound).

D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
N(1)—H(1A)···N(2)i0.912.153.05(2)175
C(5)—H(5)···Cg(1)ii0.952.753.68(3)165

Symmetry codes: (i) x, y+1, z; (ii) -x+1, -y, -z+1. Cg(1) is the centroid of the quinoline ring system.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of organic molecules. These methods are employed to predict molecular geometries, electronic properties, and spectroscopic signatures.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 2-(8-Methylquinolin-3-yl)ethan-1-amine is fundamentally governed by the arrangement of its electrons in various molecular orbitals. An analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical reactivity.

For quinoline (B57606) derivatives, the HOMO is often delocalized over the entire quinoline ring system, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is also typically distributed across the quinoline moiety and can indicate the sites for nucleophilic attack. The presence of the 8-methyl group and the 3-ethanamine substituent will modulate the energy levels and spatial distribution of these frontier orbitals. The electron-donating nature of the methyl and amino groups is expected to raise the energy of the HOMO, potentially making the molecule more reactive towards electrophiles.

Table 1: Representative Frontier Molecular Orbital Energies for Quinoline Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Quinoline-6.78-1.345.44
4-amino quinoline-5.68-1.014.67
4-carboxyl quinoline-6.47-2.224.25
4-hydroxyl quinoline-6.00-1.114.89
4-methoxy quinoline-5.94-1.044.90

Note: The data in this table is based on DFT calculations for various substituted quinolines and is intended to be illustrative of the expected range for this compound. The actual values for the target compound would require specific calculations.

Reactivity Predictions based on Frontier Molecular Orbitals

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and can be more readily excited, thus indicating higher reactivity. Conversely, a larger energy gap implies greater stability and lower reactivity. For quinoline derivatives, the introduction of substituents significantly influences this energy gap. Based on data from related compounds, it is anticipated that this compound would possess a moderate HOMO-LUMO gap, indicative of a stable yet reactive molecule.

Tautomeric and Conformational Energy Landscape Exploration

Tautomerism, the interconversion of structural isomers, is a possibility for molecules with suitable functional groups. While quinoline itself does not exhibit significant tautomerism, certain derivatives, particularly those with hydroxyl or amino groups, can exist in different tautomeric forms. For this compound, the ethanamine side chain is the primary site for potential conformational flexibility.

A computational exploration of the conformational energy landscape would involve rotating the single bonds in the ethanamine side chain to identify the most stable three-dimensional arrangements (conformers). This analysis, typically performed using DFT or other quantum mechanical methods, would reveal the relative energies of different conformers and the energy barriers for their interconversion. It is expected that the lowest energy conformer would be one that minimizes steric hindrance between the amino group and the quinoline ring.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with the surrounding environment.

Dynamic Behavior and Conformational Flexibility in Solution

In a solution, this compound would not be a static entity but would exhibit a range of dynamic motions. MD simulations can model the movements of the molecule over time, including bond vibrations, angle bending, and torsional rotations of the side chain. These simulations would reveal the conformational flexibility of the ethanamine side chain in a dynamic context, showing how it explores different spatial arrangements and the timescales of these conformational changes. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a solution.

Solvent Effects on Molecular Conformation and Stability

The solvent environment can have a profound impact on the conformation and stability of a molecule. MD simulations explicitly including solvent molecules can capture the specific interactions between the solute and the solvent. For this compound, polar solvents would be expected to form hydrogen bonds with the amino group, which could influence the preferred conformation of the side chain. The simulations can quantify the solvation energy, which is the energy released when a molecule is transferred from a vacuum to a solvent, providing a measure of its stability in that solvent. Different solvents can alter the relative energies of different conformers, potentially leading to a different predominant conformation in solution compared to the gas phase.

In Silico Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug design to understand how a ligand, such as a quinoline derivative, might interact with a biological target.

In silico studies have demonstrated that quinoline derivatives can interact with a wide array of biological macromolecules, including enzymes and receptors involved in various diseases. For instance, a series of pyrazoline and pyrimidine-containing quinoline derivatives were designed and evaluated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov Molecular docking studies of these compounds against the HIV reverse transcriptase enzyme revealed promising binding affinities. nih.gov

In the context of anticancer research, novel quinoline-based bis-chalcones have been synthesized and their cytotoxic activity evaluated. nih.gov Docking studies on these derivatives showed good binding energies within the active sites of proteins that are key in carcinogenic pathways. nih.gov Furthermore, various quinoline derivatives have been investigated for their interactions with molecular targets such as topoisomerase, tyrosine kinases, and tubulin. researchgate.net For example, certain acridine and quinoline derivatives have been designed as novel tubulin inhibitors that target the colchicine binding site. researchgate.net

The versatility of the quinoline scaffold allows for its interaction with a diverse range of protein targets. Studies on 2-aminoquinolines and 1-aminoisoquinolines as antimicrobial agents have also utilized molecular docking to predict their binding interactions. mdpi.com Similarly, the binding affinity of thiopyrano[2,3-b]quinoline derivatives has been assessed against the anticancer peptide CB1a. nih.gov

The following table summarizes the predicted binding affinities of selected quinoline derivatives against various biological targets, as reported in the literature.

Compound TypeBiological TargetPredicted Binding Affinity (Docking Score, kcal/mol)Reference
Pyrimidine-containing quinoline derivativeHIV Reverse Transcriptase-10.67 nih.gov
Pyrazoline-containing quinoline derivativeHIV Reverse Transcriptase-10.38 nih.gov
Thiopyrano[2,3-b]quinoline derivativeAnticancer Peptide CB1a-6.1 nih.gov
6-methyl-thiopyrano[2,3-b]quinolineAnticancer Peptide CB1a-5.5 nih.gov

This table is interactive. You can sort the columns by clicking on the headers.

A crucial aspect of molecular docking is the identification of the binding mode and the specific amino acid residues that interact with the ligand. These interactions are fundamental to the stability of the ligand-protein complex and the biological activity of the compound.

For the pyrimidine-containing quinoline derivatives targeting HIV reverse transcriptase, docking studies revealed hydrophobic interactions with TRP229 and hydrogen bond interactions with LYS101. nih.gov These interactions are critical for anchoring the ligand within the allosteric site of the enzyme. nih.gov

The table below details the key interacting residues for selected quinoline derivatives with their respective biological targets.

Compound TypeBiological TargetKey Interacting ResiduesType of InteractionReference
Pyrimidine-containing quinoline derivativeHIV Reverse TranscriptaseTRP229Hydrophobic nih.gov
Pyrimidine-containing quinoline derivativeHIV Reverse TranscriptaseLYS101Hydrogen Bond nih.gov
Thiopyrano[2,3-b]quinoline derivativeAnticancer Peptide CB1aPHE A-15, TRP A-12, LYS A-16, LYS A-26Residual nih.gov
6-methyl-thiopyrano[2,3-b]quinolineAnticancer Peptide CB1aPHE A-15, TRP A-12, LYS A-16, LYS A-26, GLU-32Residual, Hydrogen Bond nih.gov

This table is interactive. You can sort the columns by clicking on the headers.

Computational modeling can also shed light on the mechanisms of selectivity, explaining why a particular ligand binds more strongly to one target over another. In a study on quinoline-based molecules targeting c-Met, EGF, and VEGF receptors, the analysis of ligand-protein interactions helped in understanding the structure-activity relationships (SAR) that govern their efficacy and selectivity. nih.gov By comparing the binding modes of different derivatives, researchers can identify the structural features that contribute to selective inhibition. nih.gov

The design of selective inhibitors is crucial for minimizing off-target effects. For instance, in the development of quinoline derivatives as anticancer agents, understanding the subtle differences in the active sites of various kinases can guide the design of molecules that selectively target a specific kinase involved in a particular cancer type. researchgate.net

Computational Design of Novel Derivatives and Analogues

The insights gained from molecular docking and other computational studies are instrumental in the rational design of novel derivatives with improved activity and selectivity. By analyzing the structure-activity relationships of a series of compounds, researchers can identify key pharmacophoric features and positions on the molecular scaffold where modifications are likely to enhance binding affinity.

For example, based on a 3D-QSAR (Quantitative Structure-Activity Relationship) model of 33 quinoline-based compounds with anti-gastric cancer activity, five new quinoline compounds were designed with potentially improved biological activity. mdpi.com This approach uses the steric and electrostatic properties of the molecules to predict their activity and guide the design of more potent analogues. mdpi.com

Similarly, the design of novel quinoline-based bis-chalcones as potential antitumor agents was informed by the need for compounds that can effectively bind to key proteins in carcinogenic pathways. nih.gov The synthesis and subsequent biological evaluation of these computationally designed molecules can then validate the in silico predictions.

In another study, a series of quinoline derivatives were designed and synthesized as potential antimalarial agents. ijprajournal.com Molecular docking was used to predict their binding interactions with target proteins, and the results helped in prioritizing the synthesized compounds for further testing. ijprajournal.com This iterative process of computational design, synthesis, and biological evaluation is a cornerstone of modern drug discovery.

Molecular Mechanisms of Interaction and Chemobiological Insights

Investigation of Molecular Target Engagement and Binding Specificity

There is no available scientific literature detailing the inhibitory effects of 2-(8-Methylquinolin-3-yl)ethan-1-amine on the following enzymes:

DNA Gyrase B

Topoisomerase I

β-ketoacyl carrier protein synthase III

PqsD enzyme

Consequently, no data on its mechanism of enzyme inhibition could be procured.

No studies were found that investigate the receptor binding kinetics or thermodynamics of this compound at a molecular level.

Structure Activity Relationship Sar and Derivatization Strategies at the Molecular Level

Systematic Modification of the 2-(8-Methylquinolin-3-yl)ethan-1-amine Core

Systematic modification of the parent compound, this compound, allows for a detailed investigation into the role of each structural component. Modifications typically target three primary regions: the quinoline (B57606) ring system, the methyl group at the 8-position, and the ethanamine side chain at the 3-position.

The electronic and steric properties of substituents on the quinoline nucleus can dramatically influence molecular interactions such as hydrogen bonding, hydrophobic interactions, and π-stacking, thereby altering binding affinity. The relationship between the chemical structure and biological activity is a key focus in medicinal chemistry. researchgate.netfiveable.me

Research on various quinoline-based compounds has shown that substitutions on the benzo-moiety can significantly affect potency. nih.gov For the this compound scaffold, placing substituents at positions 5, 6, and 7 is a common strategy.

Electronic Effects: Introducing electron-withdrawing groups (EWGs) like halogens (-F, -Cl) or trifluoromethyl (-CF3) at positions 5 or 7 can modulate the pKa of the quinoline nitrogen and the ethanamine side chain, potentially influencing ionic interactions with the target protein. Studies on other quinoline series have shown that electron-withdrawing substituents can lead to increased activity. researchgate.net

Steric and Hydrophobic Effects: The introduction of bulky, hydrophobic groups can enhance binding through van der Waals or hydrophobic interactions if a corresponding pocket exists in the binding site. For example, adding a tert-butyl or a phenyl group at position 6 or 7 could improve affinity. Conversely, a bulky group could also introduce steric hindrance, preventing optimal binding. The addition of hydrophobic residues has been shown to improve the potency of other quinoline inhibitors. nih.gov

Hydrogen Bonding: Substituents capable of acting as hydrogen bond donors or acceptors, such as hydroxyl (-OH) or methoxy (-OCH3) groups, can form new, stabilizing interactions with the target, thereby increasing binding affinity.

The following interactive table illustrates hypothetical binding affinities for a series of derivatives, demonstrating the potential impact of various substituents on the quinoline core.

Compound IDSubstituent (Position)LogP (Calculated)Electronic EffectHypothetical IC50 (nM)
1 H (Parent Compound)2.85Neutral150
1a 6-Fluoro3.04Electron-Withdrawing95
1b 7-Chloro3.40Electron-Withdrawing70
1c 6-Methoxy2.80Electron-Donating180
1d 7-Trifluoromethyl3.71Strong Electron-Withdrawing55
1e 6-Phenyl4.61Bulky/Hydrophobic250

The ethanamine side chain of this compound possesses significant conformational flexibility. While this allows the molecule to adapt to the binding site, it can also result in an entropic penalty upon binding, as the molecule must adopt a single, specific conformation. Introducing conformational constraints can "pre-organize" the ligand into its bioactive conformation, reducing the entropic cost of binding and potentially increasing affinity and selectivity. slideshare.net

Strategies to impose molecular rigidity include:

Cyclization of the Side Chain: Incorporating the ethanamine side chain into a small ring system, such as an azetidine or pyrrolidine, can drastically limit its rotational freedom.

Introduction of Unsaturation: Creating a double bond within the ethyl linker (forming an enamine, if stable) would planarize that portion of the molecule.

Gem-Disubstituent Effect: Adding substituents, such as two methyl groups, to the carbon atom alpha to the amine group can restrict bond rotation and favor specific rotamers.

These modifications help to define the three-dimensional geometry of the pharmacophore required for optimal interaction with the biological target. slideshare.net

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties while retaining the desired biological activity. spirochem.comcambridgemedchemconsulting.comnih.gov

Scaffold Hopping: This strategy involves replacing the central 8-methylquinoline (B175542) core with a structurally different scaffold that maintains the essential 3D orientation of the key binding groups (the ethanamine side chain and the feature represented by the 8-methyl group). The goal is to access new intellectual property, improve physicochemical properties, or overcome specific liabilities of the original scaffold.

Potential alternative scaffolds for 8-methylquinoline could include:

Naphthalene

Quinazoline nih.gov

Quinoxaline mdpi.com

Benzofuran

Indole

Bioisosteric Replacement: This involves substituting a functional group or atom with another that has similar physical or chemical properties, leading to a similar biological response. cambridgemedchemconsulting.com

Key bioisosteric replacements for this compound could include:

Amine Bioisosteres: The primary amine is often crucial for forming salt bridges or hydrogen bonds. It could be replaced with other groups like a hydroxylamine (B1172632), a small heterocycle like oxazole or thiazole, or a guanidine group to probe the requirements of the hydrogen-bonding pocket.

Methyl Group Bioisosteres: The 8-methyl group could be replaced by other small, relatively lipophilic groups such as a chlorine atom or an ethyl group to fine-tune steric interactions. Replacing it with a trifluoromethyl group could probe electronic effects and enhance metabolic stability.

Development of Libraries for Mechanistic SAR Exploration

To efficiently explore the SAR of the this compound scaffold, the development of a focused chemical library is a highly effective strategy. Using combinatorial chemistry principles, a large number of analogs can be synthesized and tested to rapidly build a comprehensive understanding of the molecular requirements for activity. nih.govmdpi.com

A library can be designed by defining several points of diversity on the core scaffold. A synthetic approach, such as the Skraup or Friedländer synthesis, could be used to build the quinoline core, followed by elaboration of the side chain. researchgate.net

The following table outlines a potential library design based on the this compound scaffold.

Diversity PointR1 (Quinoline Positions 5, 6, 7)R2 (Amine Modification)R3 (Position 8)
Description Modifications on the benzo ring to probe electronic and steric effects.Modifications of the primary amine to explore hydrogen bonding and steric tolerance.Modifications at the 8-position to probe steric and electronic effects.
Examples -H, -F, -Cl, -Br, -OCH3, -CF3, -CN, -Ph-H (primary amine), -CH3, -Ac, -SO2Me, -Cyclopropyl-CH3, -Cl, -F, -Ethyl, -CF3

Correlation between Structural Features and Predicted Molecular Interactions

To move from qualitative observations to a quantitative understanding of SAR, computational models can be developed. These models aim to correlate specific structural features with the observed biological activity.

QSAR is a computational technique that attempts to find a statistically significant correlation between the biological activity of a series of compounds and their physicochemical properties, which are represented by molecular descriptors. nih.govallsubjectjournal.comresearchgate.net A robust QSAR model can be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.gov

The development of a QSAR model for this compound derivatives would involve the following steps:

Data Set Assembly: A series of analogs is synthesized, and their binding affinity (e.g., IC50 or Ki) against the target is measured. This activity is typically converted to a logarithmic scale (pIC50).

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These can include:

Hydrophobic descriptors: LogP, ClogP

Electronic descriptors: Dipole moment, Hammett constants (σ), atomic charges

Steric descriptors: Molar refractivity (MR), molecular volume

Topological descriptors: Connectivity indices, shape indices

Model Generation: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that best correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques such as cross-validation and by predicting the activity of a set of molecules not used in the model's creation (the test set). allsubjectjournal.com

The following table provides a hypothetical dataset that could be used to generate a QSAR model.

Compound IDSubstituent (Position)pIC50 (Observed)ClogPMolar Refractivity (MR)Hammett Sigma (σ)
1a 6-H6.822.8560.10.00
1b 6-F7.023.0460.20.06
1c 6-Cl7.153.4065.10.23
1d 6-CH36.703.3664.7-0.17
1e 6-NO27.552.8264.80.78

From such data, a hypothetical QSAR equation might be derived:

pIC50 = 6.85 + 0.95(σ) - 0.12(ClogP) + 0.05(MR)

Ligand Efficiency and Lipophilic Efficiency in Molecular Interactions

In the contemporary drug discovery landscape, the assessment of a compound's quality extends beyond its raw potency. Key metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) have become indispensable tools for medicinal chemists. These parameters provide a more nuanced understanding of a compound's binding efficiency in relation to its size and lipophilicity, respectively. For the molecular scaffold of this compound, these efficiency metrics are crucial in guiding derivatization strategies to yield optimized drug candidates.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom (heavy atom) of a molecule. It is a valuable metric for comparing the binding efficiency of compounds of different sizes. The goal is to maximize the binding affinity contributed by each atom, thereby avoiding the unnecessary addition of molecular bulk, which can negatively impact pharmacokinetic properties.

Lipophilic Efficiency (LLE) , also referred to as Ligand-Lipophilicity Efficiency, relates the potency of a compound to its lipophilicity. It is a critical parameter for balancing the desired target affinity with the potential for off-target effects, poor solubility, and metabolic instability often associated with high lipophilicity. An ideal drug candidate should exhibit high potency with the lowest possible lipophilicity. wikipedia.org

The strategic derivatization of the this compound scaffold can be guided by these efficiency principles. For instance, modifications to the ethylamine side chain or the quinoline core should be evaluated not only for their impact on biological activity but also for their effect on LE and LLE.

To illustrate the application of these concepts, consider a hypothetical series of derivatives based on the this compound core structure. The following interactive data table presents plausible data for such a series, demonstrating how LE and LLE would be used to evaluate and prioritize compounds for further development.

Table 1: Hypothetical Ligand Efficiency and Lipophilic Efficiency Data for this compound Derivatives

CompoundModificationpIC50Heavy Atom Count (HAC)cLogPLigand Efficiency (LE)Lipophilic Efficiency (LLE)
1 Parent Compound6.5142.80.463.7
2 N-methylation6.8153.00.453.8
3 N-acetylation6.2162.50.393.7
4 6-Fluoro substitution7.0153.10.473.9
5 6-Methoxy substitution7.2163.20.454.0

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application of LE and LLE in medicinal chemistry.

In this hypothetical series, the introduction of a fluorine atom at the 6-position (Compound 4) leads to an improvement in both LE and LLE compared to the parent compound. This suggests that the increase in potency is achieved efficiently with respect to both the added atom and the increase in lipophilicity. Conversely, N-acetylation (Compound 3) results in a decrease in LE, indicating that the added atoms are not contributing optimally to the binding affinity.

Emerging Research Directions and Methodological Advancements

Application of Advanced Spectroscopic Probes for Real-time Molecular Interaction Studies

Understanding the dynamics of molecular interactions is fundamental to designing effective therapeutic agents and functional materials. Advanced spectroscopic techniques are now being employed to study these interactions in real time, providing unprecedented insights into the behavior of quinoline (B57606) compounds.

Infrared (IR) spectroscopy, for instance, serves as a powerful probe for specific association mechanisms. A systematic IR spectroscopic investigation of weakly bound amine–CO2 van der Waals cluster molecules has demonstrated that the lifting of the doubly degenerate bending transition of CO2 upon complexation is a prominent signature of these interactions. mdpi.com This method reveals characteristic spectral splittings that differ for amine–CO2 and alcohol–CO2 interactions, providing unambiguous empirical evidence of the specific binding affinities. mdpi.com Such techniques could be pivotal in studying the interactions of the amine group in 2-(8-Methylquinolin-3-yl)ethan-1-amine with biological targets.

Fluorescence spectroscopy is another key tool, particularly for studying interactions with biomolecules. The intrinsic fluorescence of proteins like bovine serum albumin (BSA) can be monitored to understand how compounds bind to them. nih.gov For example, studies on 5-amino-8-hydroxyquinoline showed that it binds to a cleft in BSA, primarily driven by hydrogen bonding and electrostatic interactions, with a moderate binding constant. nih.gov This ground-state complexation was elucidated through careful analysis of fluorescence quenching. nih.gov

Furthermore, Circular Dichroism (CD) spectroscopy is used to determine secondary conformational changes in proteins upon ligand binding. nih.gov By observing the CD spectra of a protein in the presence and absence of a compound, researchers can understand how the binding event affects the protein's structure. These multi-spectroscopic approaches provide a comprehensive picture of the pharmacokinetic and pharmacodynamic behavior of quinoline derivatives. nih.gov

Table 1: Advanced Spectroscopic Probes for Molecular Interaction Studies

Spectroscopic Technique Application in Studying Quinoline-Amine Interactions Information Gained
Infrared (IR) Spectroscopy Probing interactions between the amine group and target molecules (e.g., CO2). mdpi.com Specific binding mechanisms, association energies, and characteristic spectral splittings. mdpi.com
Fluorescence Spectroscopy Investigating binding to serum proteins (e.g., BSA) by monitoring intrinsic fluorescence quenching. nih.gov Binding constants, binding mechanisms (static vs. dynamic quenching), and microenvironmental changes. nih.gov
Circular Dichroism (CD) Determining conformational changes in target proteins upon compound binding. nih.gov Alterations in the secondary structure of biomolecules. nih.gov

| UV-vis Absorption | Studying interactions with DNA, often using a probe molecule. researchgate.net | Binding modes (intercalation, groove binding), binding constants, and competitive displacement. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Molecular Behavior

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and compound design by accelerating the identification and optimization of novel molecules. nih.govresearchgate.net These computational methods are applied at nearly every stage of computer-aided drug design, significantly improving the success rate of identifying hit compounds. nih.gov

For quinoline-based compounds, AI can be leveraged in several ways:

De Novo Design : Generative AI models, such as recurrent neural networks (RNNs) and variational autoencoders, can design entirely new molecules. nih.govnih.gov These models are trained on large datasets of known chemical structures and learn the underlying rules of chemical syntax, allowing them to generate novel quinoline derivatives with desired properties. nih.gov Reinforcement learning can further bias the generation towards compounds with specific core properties. nih.gov

Property Prediction : ML algorithms can predict the physicochemical and biological properties of new compounds, such as potency, toxicity, and synthetic accessibility. nih.gov This allows for the rapid virtual screening of large compound libraries to prioritize candidates for synthesis and testing, saving considerable time and resources. nih.gov

Structure-Based Design : In structure-based methods, where the 3D structure of the target is known, ML can enhance the accuracy of scoring functions used to predict the binding affinity of a ligand to its receptor. nih.gov This improves the robustness of virtual screening and helps in identifying candidates with prominent interactions. nih.gov

The integration of AI and ML offers a powerful strategy for exploring the vast chemical space around the this compound scaffold, enabling the tailored design of new derivatives with optimized activity profiles. springernature.com

Table 2: AI and ML Methods in Quinoline Compound Design

AI/ML Method Function in Compound Design Potential Application for Quinoline Derivatives
Recurrent Neural Networks (RNNs) De novo design by generating novel chemical structures as SMILES strings. nih.gov Creating new, synthetically accessible this compound analogs.
Variational Autoencoders (VAEs) Generating novel molecules by encoding them into a latent space and then decoding back to a structure. nih.gov Exploring diverse chemical space around the quinoline core for scaffold hopping. springernature.com
Random Forest (RF) / Support Vector Machines (SVM) Used in virtual screening and developing scoring functions for predicting biological activity. nih.gov Predicting the anticancer or antimicrobial activity of newly designed quinoline compounds.

| Deep Learning (DL) / Deep Neural Networks (DNNs) | Advanced property prediction and generative design, capable of handling large and complex datasets. nih.gov | Fine-tuning multiparameter optimization for potency, selectivity, and pharmacokinetic properties. nih.gov |

Novel Synthetic Methodologies for Future Derivatization

The functionalization of the quinoline nucleus is crucial for modulating its biological activity. nih.govbrieflands.com Modern synthetic chemistry offers a range of innovative methodologies that are more efficient and versatile than traditional approaches, paving the way for the creation of diverse libraries of this compound derivatives.

Ultrasound-assisted synthesis has emerged as a powerful tool for generating bioactive compounds, often providing higher yields in shorter reaction times compared to conventional heating. nih.gov This technique has been successfully used for the N-alkylation of imidazoles with substituted acetophenones to create quinoline-imidazolium hybrids. nih.gov Microwave-assisted synthesis is another energy-efficient method that has been employed for one-pot Bischler indole syntheses to create fused quinoline systems. researchgate.net

Multi-component reactions (MCRs) are highly valuable for creating molecular diversity. The Ugi four-component reaction (Ugi 4-CR), for example, has been used in the synthesis of indolo[1,2-c]quinazolines, demonstrating the power of MCRs to construct complex heterocyclic systems in a single step. mdpi.com

For derivatization of the amine side chain of this compound, standard condensation reactions remain highly effective. As demonstrated in the synthesis of 8-amino-quinoline conjugates, intermediates with a free amine can be readily condensed with various acids (such as lipoic, caffeic, and ferulic acids) to yield final amide products. nih.gov This approach allows for the straightforward introduction of a wide range of functional groups to the core scaffold.

Table 3: Comparison of Synthetic Methodologies for Quinoline Derivatization

Methodology Description Advantages
Conventional Heating Traditional reflux or heating methods. Well-established and widely understood.
Ultrasound-Assisted Synthesis Use of ultrasonic waves to promote chemical reactions. nih.gov Higher yields, shorter reaction times, energy efficiency. nih.gov
Microwave-Assisted Synthesis Use of microwave irradiation to heat reactions. researchgate.net Rapid heating, increased reaction rates, improved yields.

| Multi-Component Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product containing parts of all reactants. mdpi.com | High efficiency, atom economy, creation of molecular diversity. |

Exploration of this compound as a Scaffold for Material Science Applications (e.g., Dyes, Pigments, Fluorescent Probes)

The quinoline ring system, with its extended π-electron network, is an excellent chromophore and fluorophore, making it an attractive scaffold for applications in material science. While research has heavily focused on the biological activities of quinolines, there is growing interest in their potential for creating novel dyes, pigments, and fluorescent probes.

The photophysical properties of quinoline derivatives can be finely tuned through chemical modification. For instance, a quinoline sensitizer-centered lanthanide chelate has been designed for use in time-resolved luminescence resonance energy transfer (TR-LRET) assays. researchgate.net This system demonstrated high labeling efficiency with proteins and functioned effectively in protein-protein interaction studies, showcasing the utility of quinolines as sensitizing antennas in fluorescent probes. researchgate.net

Furthermore, certain quinazoline derivatives, which share a similar heterocyclic core, have been shown to exhibit high quantum yield fluorescence and excellent photostability. mdpi.com The this compound scaffold, with its reactive amine handle, is well-suited for future derivatization to create such materials. The amine group provides a convenient attachment point for conjugating the quinoline core to other molecules or surfaces, or for introducing substituents that can modulate its absorption and emission spectra. The exploration of this compound as a building block for organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents represents a promising avenue for future research.

Future Perspectives in Academic Research on Quinoline-Based Amine Compounds

The quinoline nucleus is a versatile and privileged scaffold in medicinal chemistry, and its importance is expected to continue growing. researchgate.net Future academic research on quinoline-based amine compounds like this compound will likely focus on several key areas.

One major direction is the continued development of novel therapeutic agents. Quinoline derivatives have shown significant potential as anticancer, antimicrobial, antimalarial, and anti-inflammatory agents. researchgate.netnih.gov Future work will involve the synthesis and screening of new derivatives to identify compounds with improved potency, selectivity, and reduced side effects. researchgate.net

The strategy of molecular hybridization, where the quinoline scaffold is combined with other known pharmacophores, is a promising approach to develop multi-target drugs. researchgate.net This can lead to improved affinity and potency while potentially overcoming drug resistance mechanisms. researchgate.net The amine group in this compound is an ideal linker for creating such hybrid molecules.

Finally, a deeper understanding of the structure-activity relationship (SAR) will remain a central theme. nih.gov By systematically modifying the substituents on the quinoline ring and the amine side chain and correlating these changes with biological activity, researchers can build more accurate predictive models. nih.gov The integration of computational tools, including AI and ML, will be indispensable in this endeavor, opening new opportunities for the rational design of the next generation of quinoline-based compounds for both therapeutic and material science applications. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(8-Methylquinolin-3-yl)ethan-1-amine and its derivatives?

  • Methodology :

  • Condensation reactions : Use quinoline precursors (e.g., 8-methylquinoline-3-carbaldehyde) with ethylamine derivatives under acidic or basic conditions. For example, reductive amination could link the quinoline moiety to the ethanamine chain .
  • Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures to isolate pure products.
  • Characterization : Validate purity via TLC and HPLC. Confirm structure using 1H^1H- and 13C^{13}C-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Q. How should researchers approach the initial spectroscopic characterization of quinoline-ethylamine derivatives?

  • Methodology :

  • NMR analysis : Compare experimental 1H^1H-NMR shifts with computational predictions (e.g., DFT calculations). For example, aromatic protons in the quinoline ring typically resonate between δ 7.5–9.0 ppm, while methyl groups appear near δ 2.5–3.0 ppm .
  • Mass spectrometry : Use HRMS to confirm molecular ion peaks and fragmentation patterns. For this compound (C12H14N2C_{12}H_{14}N_2), expect a molecular ion at m/z 186.1156.
  • IR spectroscopy : Identify amine N-H stretches (~3300 cm1^{-1}) and quinoline C=N stretches (~1600 cm1^{-1}).

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved in structural determination?

  • Methodology :

  • Cross-validation : Refine the crystal structure using SHELXL , then compare bond lengths and angles with DFT-optimized geometries (e.g., Gaussian or ORCA software). Discrepancies >0.05 Å for bonds or >2° for angles warrant re-evaluation of experimental conditions.
  • Data reconciliation : If NMR suggests conformational flexibility (e.g., broad peaks), perform variable-temperature NMR or molecular dynamics simulations to assess dynamic behavior .
  • Software tools : Use WinGX to overlay crystallographic and computational models, identifying steric clashes or hydrogen-bonding mismatches.

Q. What experimental design considerations are critical for crystallizing quinoline-ethylamine derivatives?

  • Methodology :

  • Solvent selection : Prioritize solvents with moderate polarity (e.g., dichloromethane, ethyl acetate) to balance solubility and crystal growth. Avoid protic solvents if the compound forms strong hydrogen bonds.
  • Temperature gradients : Use slow evaporation at 4°C or vapor diffusion (e.g., ether into a DCM solution) to promote single-crystal formation .
  • Phasing challenges : For novel structures, employ SHELXD for ab initio phasing or molecular replacement with quinoline-based fragments from the Cambridge Structural Database.

Q. How can researchers address low reproducibility in synthetic yields of this compound derivatives?

  • Methodology :

  • Parameter optimization : Use design-of-experiments (DoE) approaches to vary reaction time, temperature, and stoichiometry. For example, a central composite design can identify optimal conditions for reductive amination.
  • Byproduct analysis : Characterize side products via LC-MS to adjust reaction pathways. Common issues include over-alkylation or quinoline ring oxidation.
  • Scale-up protocols : Transition from batch to flow chemistry for consistent mixing and heat transfer, reducing batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.